5-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide
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Overview
Description
5-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The structure of this compound includes a benzothiazole ring, a thiophene ring, and a carboxamide group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Chlorine Atom: Chlorination of the benzothiazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with elemental sulfur.
Coupling of Benzothiazole and Thiophene Rings: The benzothiazole and thiophene rings are coupled through a carboxamide linkage. This can be achieved by reacting the chlorinated benzothiazole with a thiophene carboxylic acid derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction pathways but optimized for higher yields and purity. This might involve continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound is of interest due to its potential pharmacological activities. Benzothiazole derivatives have been investigated for their antimicrobial, antifungal, and anticancer properties. The presence of the thiophene ring may enhance these activities, making it a promising candidate for drug development.
Medicine
In medicine, research is focused on the compound’s potential therapeutic applications. Studies may explore its efficacy as an antimicrobial agent, its ability to inhibit cancer cell growth, or its role in modulating biological pathways involved in disease.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its chemical stability and reactivity make it suitable for incorporation into polymers or other advanced materials.
Mechanism of Action
The mechanism of action of 5-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide is likely related to its ability to interact with biological macromolecules. The benzothiazole ring can intercalate with DNA, potentially disrupting replication and transcription processes. The thiophene ring may enhance binding affinity to specific proteins or enzymes, leading to inhibition of their activity. The carboxamide group can form hydrogen bonds with target molecules, stabilizing the compound’s interaction with its molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(1,3-benzothiazol-2-yl)-2-thiophenecarboxamide: Lacks the dimethyl groups on the benzothiazole ring.
5-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-furancarboxamide: Contains a furan ring instead of a thiophene ring.
5-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-pyridinecarboxamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of both the dimethyl-substituted benzothiazole ring and the thiophene ring in 5-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide distinguishes it from similar compounds. These structural features may enhance its biological activity and chemical reactivity, making it a unique and valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2OS2/c1-7-5-9-11(6-8(7)2)20-14(16-9)17-13(18)10-3-4-12(15)19-10/h3-6H,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSSAIMKMKJVTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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